2-(2-Fluorophenoxy)phenol
Overview
Description
2-(2-Fluorophenoxy)phenol is an organic compound with the molecular formula C12H9FO2 It is a derivative of phenol, where a fluorine atom is substituted at the ortho position of the phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorophenoxy)phenol typically involves the nucleophilic aromatic substitution reaction. One common method is the reaction of 2-fluorophenol with phenol in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures (around 100°C) . This reaction facilitates the formation of the ether bond between the two aromatic rings.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same nucleophilic aromatic substitution reaction, but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluorophenoxy)phenol undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The hydroxyl group on the phenol ring activates the aromatic system towards electrophilic substitution reactions such as nitration, sulfonation, and halogenation .
Oxidation: Phenols can be oxidized to quinones using oxidizing agents like potassium nitrosodisulfonate (Fremy’s salt) .
Suzuki-Miyaura Coupling: This compound can participate in cross-coupling reactions with boron reagents to form carbon-carbon bonds .
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Oxidation: Fremy’s salt or other oxidizing agents.
Suzuki-Miyaura Coupling: Palladium catalysts and boron reagents under mild conditions.
Major Products Formed
Nitration: Formation of nitrophenol derivatives.
Oxidation: Formation of quinones.
Suzuki-Miyaura Coupling: Formation of biaryl compounds.
Scientific Research Applications
2-(2-Fluorophenoxy)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers .
Medicine: Potential use in the development of pharmaceuticals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(2-Fluorophenoxy)phenol involves its interaction with various molecular targets and pathways. The hydroxyl group on the phenol ring can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the fluorine atom can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. These interactions can modulate enzymatic activities and signaling pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Fluorophenol: A simpler compound with a single fluorine substitution on the phenol ring .
4-Fluorophenol: Another fluorinated phenol with the fluorine atom at the para position .
3,5-Difluorophenol: A phenol derivative with two fluorine atoms at the meta positions .
Uniqueness
2-(2-Fluorophenoxy)phenol is unique due to the presence of both a phenoxy and a fluorine substituent, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
2-(2-fluorophenoxy)phenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FO2/c13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)14/h1-8,14H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULFVFOMZJIBKKV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)O)OC2=CC=CC=C2F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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